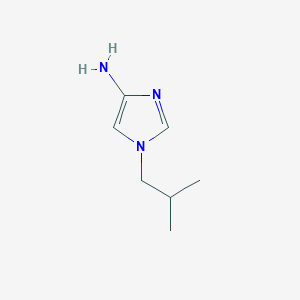
1-(2-methylpropyl)-1H-imidazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylpropyl)-1H-imidazol-4-amine is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 2-methylpropyl group attached to the nitrogen atom at position 1 and an amine group at position 4 of the imidazole ring
Vorbereitungsmethoden
The synthesis of 1-(2-methylpropyl)-1H-imidazol-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of imidazole with 2-methylpropyl halide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Another approach involves the reductive amination of 4-imidazolecarboxaldehyde with 2-methylpropylamine using a reducing agent such as sodium cyanoborohydride.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of solvents, reagents, and reaction conditions would be tailored to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
1-(2-methylpropyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The amine group at position 4 can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming substituted imidazole derivatives.
Common reagents and conditions used in these reactions include aprotic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2-methylpropyl)-1H-imidazol-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, antifungal, or anticancer agent. Its ability to modulate biological targets makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals, including dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-methylpropyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Alternatively, it may act as an agonist or antagonist of specific receptors, modulating signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(2-methylpropyl)-1H-imidazol-4-amine can be compared with other similar compounds, such as:
1-(2-methylpropyl)-1H-imidazole: Lacks the amine group at position 4, resulting in different chemical reactivity and biological activity.
1-(2-methylpropyl)-1H-imidazol-4-ol:
1-(2-methylpropyl)-1H-imidazol-4-carboxylic acid:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H13N3 |
|---|---|
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
1-(2-methylpropyl)imidazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-6(2)3-10-4-7(8)9-5-10/h4-6H,3,8H2,1-2H3 |
InChI-Schlüssel |
VYBQFUYGAVPEDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=C(N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B12441515.png)
![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B12441518.png)
![Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate](/img/structure/B12441526.png)
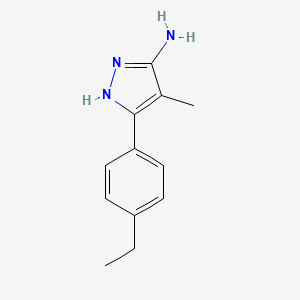
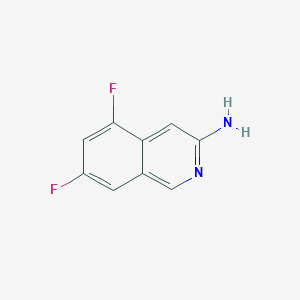

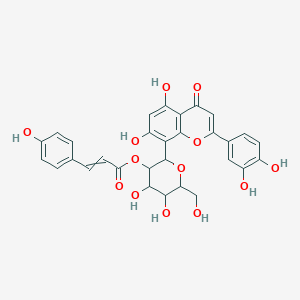
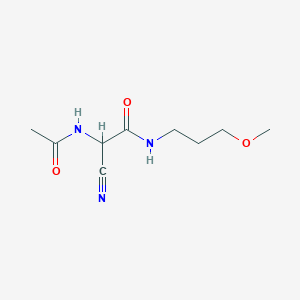
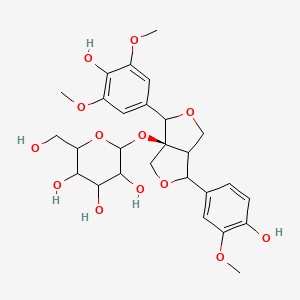

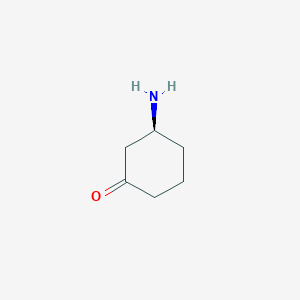
![N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12441585.png)

